molecular formula C27H41NO B239968 10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-5-en-7-one

10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-5-en-7-one

Cat. No.: B239968
M. Wt: 395.6 g/mol
InChI Key: XRXKXXULHUCVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2’,1’:4,5]indeno[1,2-b]indolizin-2-one is a complex organic compound with a unique structure. It is characterized by multiple fused rings and a high degree of saturation, making it a significant molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2’,1’:4,5]indeno[1,2-b]indolizin-2-one involves multiple steps, including cyclization and methylation reactions. The specific conditions, such as temperature, pressure, and catalysts, vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2’,1’:4,5]indeno[1,2-b]indolizin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2’,1’:4,5]indeno[1,2-b]indolizin-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Properties

Molecular Formula

C27H41NO

Molecular Weight

395.6 g/mol

IUPAC Name

10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-5-en-7-one

InChI

InChI=1S/C27H41NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h13,16-17,20-25H,5-12,14-15H2,1-4H3

InChI Key

XRXKXXULHUCVCA-UHFFFAOYSA-N

SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6=CC(=O)CCC56C)C)C

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6=CC(=O)CCC56C)C)C

Origin of Product

United States

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